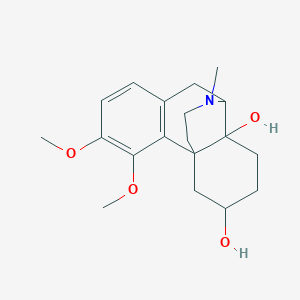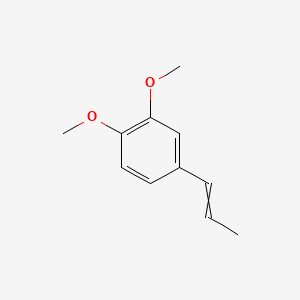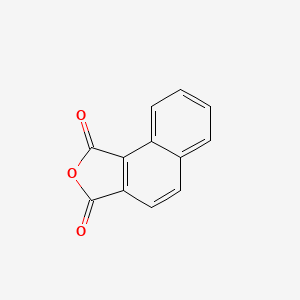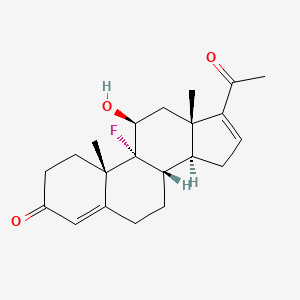
Antimony choline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony choline is a chemical compound with the molecular formula C5H14OSb+ and a molecular weight of 211.92 g/mol. This compound is also known by its CAS number 81435-66-7 It is a stibonium ion, which is a type of organoantimony compound
Preparation Methods
The synthesis of Antimony choline typically involves the reaction of antimony trichloride with trimethylamine and 2-chloroethanol. The reaction conditions often require a controlled environment to ensure the proper formation of the stibonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Antimony choline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.
Reduction: Reduction reactions can convert the stibonium ion to lower oxidation states.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimony choline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Antimony choline involves its interaction with molecular targets in biological systems. The stibonium ion can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with proteins and nucleic acids .
Comparison with Similar Compounds
Antimony choline can be compared with other organoantimony compounds, such as triphenylstibine and antimony pentachloride. These compounds share some similarities in their chemical properties but differ in their reactivity and applications. For example, triphenylstibine is commonly used as a ligand in coordination chemistry, while antimony pentachloride is a strong Lewis acid used in various chemical reactions .
Properties
CAS No. |
81435-66-7 |
|---|---|
Molecular Formula |
C5H14OSb+ |
Molecular Weight |
211.92 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)stibanium |
InChI |
InChI=1S/C2H5O.3CH3.Sb/c1-2-3;;;;/h3H,1-2H2;3*1H3;/q;;;;+1 |
InChI Key |
HEUNVZPIHWLOQP-UHFFFAOYSA-N |
SMILES |
C[Sb+](C)(C)CCO |
Canonical SMILES |
C[Sb+](C)(C)CCO |
Synonyms |
antimony choline Sb-choline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N,N-dimethylaniline](/img/structure/B1219682.png)
![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1219683.png)


![[(2S,4R,5R,6R,7R,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B1219692.png)

![N-[4-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1219697.png)




![benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1219703.png)
![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)
